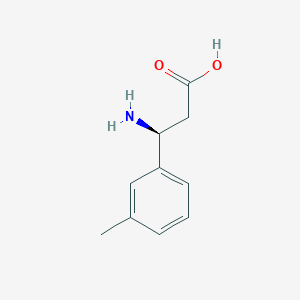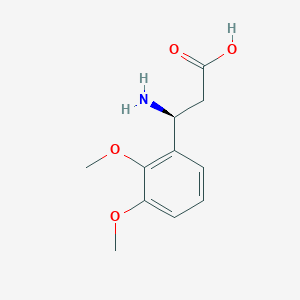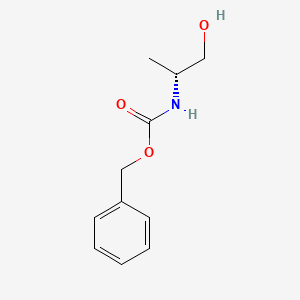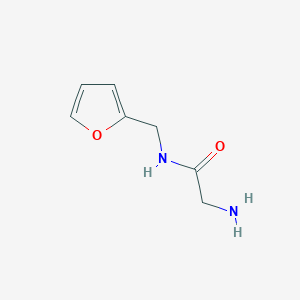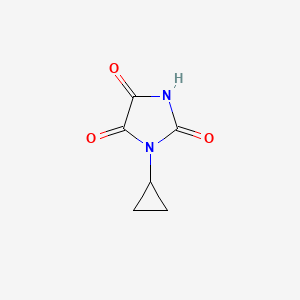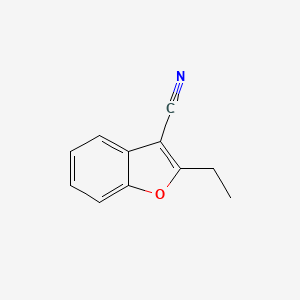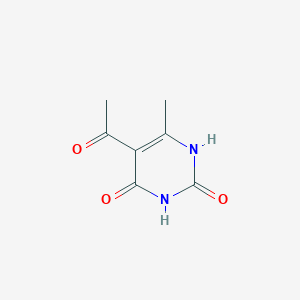
1-(4-Bromophenyl)piperidine
概要
説明
1-(4-Bromophenyl)piperidine (1-BP) is an organic compound with a molecular structure of C10H13BrN. It is an aromatic heterocyclic compound, containing a piperidine ring and a bromophenyl group. It is a colorless solid that has a melting point of 78-79°C. 1-BP is used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
Antiviral Research
1-(4-Bromophenyl)piperidine has been investigated in the context of HIV treatment. A study by Palani et al. (2002) explored the synthesis and biological evaluation of oximino-piperidino-piperidine amides as CCR5 receptor antagonists with anti-HIV activity. These compounds, including derivatives of this compound, showed potent antiviral activity against a range of primary HIV-1 isolates, suggesting their potential as candidates for HIV-1 infection treatment (Palani et al., 2002).
Chemical Synthesis and Structural Analysis
Research by Balderson et al. (2007) focused on the hydrogen-bonding patterns in enaminones, including compounds such as this compound. This study provided insights into the molecular structures and interactions of these compounds, which are crucial for understanding their potential applications in various fields of chemistry (Balderson et al., 2007).
CNS Depressant Research
Maddox et al. (1965) synthesized various 1-arylcyclohexylamines, including this compound, for evaluation as central nervous system depressants. These compounds were tested for their potential cataleptoid activity and antitonic extensor properties, contributing to the understanding of their pharmacological effects (Maddox et al., 1965).
Pharmaceutical Applications
Several studies have explored the use of piperidine derivatives, including this compound, in pharmaceutical applications. For instance, research by Saify et al. (2012) investigated these derivatives in models of pain and platelet aggregation, revealing their analgesic activities and potential in blocking the effects of prostaglandins (Saify et al., 2012).
Gastric Antisecretory Agents
Scott et al. (1983) studied 4-(diphenylmethyl)-1-[(imino)methyl]piperidines, a class of compounds related to this compound, as gastric antisecretory agents. These compounds were found to have potential in the treatment of peptic ulcer disease, highlighting another medical application of piperidine derivatives (Scott et al., 1983).
作用機序
Biochemical Pathways
1-(4-Bromophenyl)piperidine may be involved in various biochemical pathways. One such pathway could be the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy could be affected by factors such as temperature, pH, and the presence of other substances. Moreover, the compound’s stability could be influenced by storage conditions .
Safety and Hazards
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化学分析
Biochemical Properties
1-(4-Bromophenyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves the binding of this compound to the enzyme’s active site, leading to the modulation of its catalytic activity. This interaction can result in either inhibition or activation of the enzyme, depending on the specific isoform of cytochrome P450 involved.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, this compound has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound can modulate signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound can affect the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific receptors or enzymes, leading to conformational changes that alter their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a complex that can either inhibit or enhance the enzyme’s catalytic function . This compound can also influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of reactive intermediates, which may further interact with other biomolecules. These metabolic reactions can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, this compound can affect the activity of other enzymes and cofactors involved in its metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism. The localization of this compound within specific subcellular regions can influence its interactions with other biomolecules and its overall biochemical effects.
特性
IUPAC Name |
1-(4-bromophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWQRGNHICZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426846 | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22148-20-5 | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



